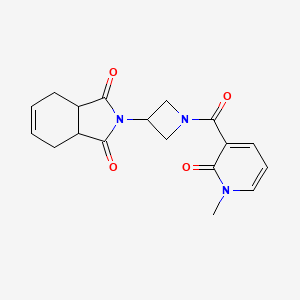
2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel structure in the realm of heterocyclic compounds. Its unique molecular architecture suggests potential biological activities that merit detailed investigation. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that incorporates both azetidine and isoindole moieties, which are known for their diverse biological activities. The presence of the 1-methyl-2-oxo-1,2-dihydropyridine group is particularly noteworthy as it has been associated with various pharmacological effects.
Molecular Formula
Key Features
- Molecular Weight : 328.37 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression.
- Interaction with DNA : Some studies suggest that compounds with isoindole structures can intercalate into DNA, disrupting replication processes.
- Modulation of Apoptotic Pathways : The activation of apoptotic pathways through caspase activation has been observed in related compounds .
Case Studies
Several case studies have explored the biological effects of related dihydropyridine derivatives:
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| UNC1062 | Potent Mer inhibitor | Inhibits kinase activity leading to apoptosis | |
| Azidothymidine derivatives | Antitumor activity | Induces cell cycle arrest and apoptosis |
These studies highlight the potential of such compounds in therapeutic applications against various malignancies.
In Vitro and In Vivo Studies
In vitro studies have shown that compounds similar to This compound exhibit cytotoxicity against cancer cell lines such as HeLa and MCF7. In vivo studies further elucidate the compound's potential by demonstrating reduced tumor growth in xenograft models .
属性
IUPAC Name |
2-[1-(1-methyl-2-oxopyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-19-8-4-7-14(15(19)22)16(23)20-9-11(10-20)21-17(24)12-5-2-3-6-13(12)18(21)25/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAKHZKHXLYIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














